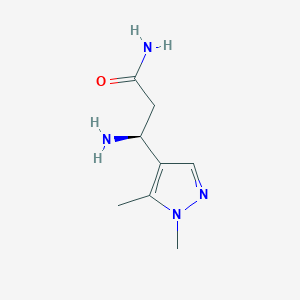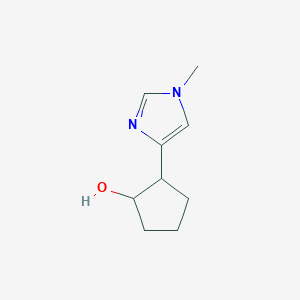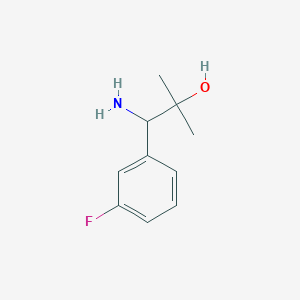![molecular formula C11H16O B13269697 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde](/img/structure/B13269697.png)
1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde is an organic compound characterized by its unique bicyclic structure. The compound features a cyclopropane ring attached to a bicyclo[2.2.1]heptane framework, with an aldehyde functional group at the cyclopropane ring. This structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of bicyclo[2.2.1]hept-2-ene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting compound is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also influence its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds such as norbornane and camphor share the bicyclic framework but differ in functional groups and reactivity.
Cyclopropane derivatives: Compounds like cyclopropanecarboxaldehyde have similar reactivity due to the presence of the cyclopropane ring and aldehyde group.
Uniqueness: 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde is unique due to the combination of its bicyclic structure and the presence of both a cyclopropane ring and an aldehyde group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h7-10H,1-6H2 |
InChI Key |
NXPBXAQPZGUBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


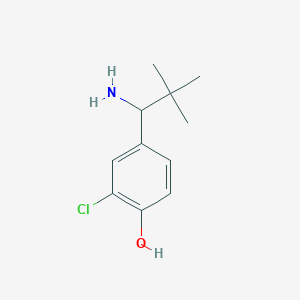
amine](/img/structure/B13269621.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13269629.png)

![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
![7-Isopropyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13269660.png)
![1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13269667.png)
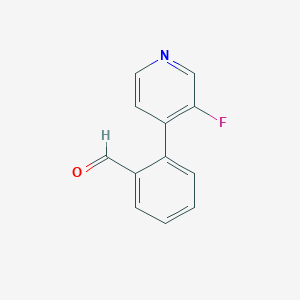
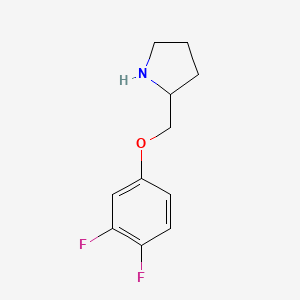
![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
![1-[(Nonan-2-yl)amino]propan-2-ol](/img/structure/B13269680.png)
